![molecular formula C15H19N5O B5178402 N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5178402.png)
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-pyrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-pyrazinecarboxamide, commonly known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture and has since been used to protect humans from mosquito and tick-borne diseases. DEET is a colorless, oily liquid with a mild odor and is highly effective in repelling a wide range of insects.
作用機序
DEET's mechanism of action involves its ability to interfere with the insect's ability to detect and locate its prey. Insects rely on their olfactory receptors to detect the presence of their prey and to locate them. DEET works by blocking these receptors, making it difficult for the insect to locate its prey.
Biochemical and Physiological Effects
DEET has been found to have minimal toxicity in humans and animals. However, some studies have shown that DEET can cause skin irritation and allergic reactions in some individuals. DEET has also been found to be toxic to some aquatic organisms, such as fish and amphibians.
実験室実験の利点と制限
DEET is widely used in laboratory experiments to study the behavior of insects and their response to repellents. It is highly effective in repelling a wide range of insects, making it an ideal choice for laboratory experiments. However, DEET can also be toxic to some insects, which can affect the outcome of experiments.
将来の方向性
There are several areas of research that can be explored in the future with regards to DEET. One area of research is to develop new and more effective insect repellents that have fewer side effects and are more environmentally friendly. Another area of research is to study the long-term effects of DEET exposure on humans and animals. Finally, more research is needed to understand the mechanism of action of DEET and to develop new insecticides based on this knowledge.
Conclusion
DEET is a widely used insect repellent that has been extensively studied for its insect-repelling properties. It is highly effective in repelling a wide range of insects and is widely used in laboratory experiments. While DEET has been found to have minimal toxicity in humans and animals, more research is needed to understand its long-term effects and to develop new and more effective insect repellents.
合成法
DEET is synthesized through a multi-step process involving the reaction of 3-methylbenzoyl chloride with diethylamine, followed by a reaction with pyridine and finally with 2-chloropyrazine. The final product is then purified through a distillation process to obtain pure DEET.
科学的研究の応用
DEET has been extensively studied for its insect-repelling properties. It has been shown to be highly effective in repelling mosquitoes, ticks, and other biting insects. DEET works by blocking the insect's olfactory receptors, making it difficult for them to locate their target.
特性
IUPAC Name |
N-[[2-(diethylamino)pyridin-3-yl]methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-3-20(4-2)14-12(6-5-7-18-14)10-19-15(21)13-11-16-8-9-17-13/h5-9,11H,3-4,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYPHCNBHQFZHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

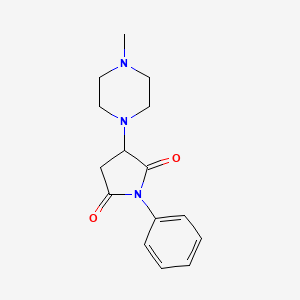
![6-[5-(4-nitrophenyl)-2-furyl]-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5178326.png)
![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide](/img/structure/B5178327.png)
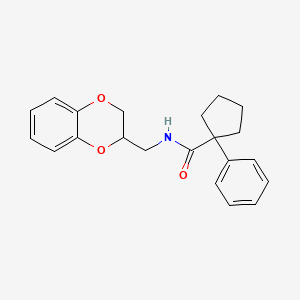
![N-benzyl-N-methyl-3-({[2-(4-pyridinyl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5178337.png)
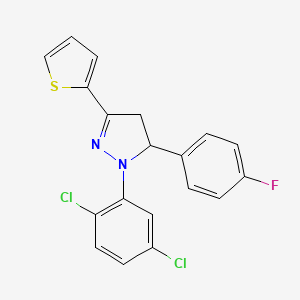
![N-(4-chlorobenzyl)-N'-ethyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B5178345.png)
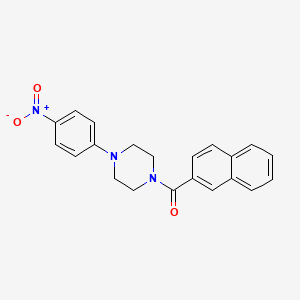
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5178362.png)
![1,1'-dithiobis{4-[(trifluoromethyl)sulfonyl]benzene}](/img/structure/B5178377.png)
![3-(4-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5178379.png)
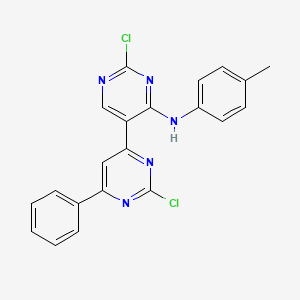
![2-{2-methoxy-5-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]benzyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5178407.png)
![N,N'-[2,2-propanediylbis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide]](/img/structure/B5178413.png)